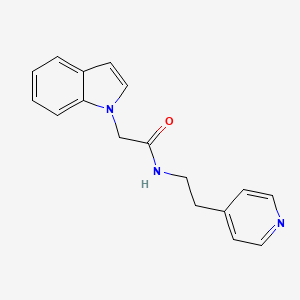

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is an organic compound that features both an indole and a pyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with indole and 4-pyridinecarboxaldehyde.

Step 1: The indole is reacted with bromoacetic acid in the presence of a base such as potassium carbonate to form 2-(1H-indol-1-yl)acetic acid.

Step 2: The 2-(1H-indol-1-yl)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Step 3: The acyl chloride is reacted with 2-(pyridin-4-yl)ethylamine in the presence of a base like triethylamine to yield 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted acetamides.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis typically involves:

- Reaction of indole with bromoacetic acid to form 2-(1H-indol-1-yl)acetic acid.

- Conversion of the acid to acyl chloride using thionyl chloride.

- Reaction with 2-(pyridin-4-yl)ethylamine in the presence of a base like triethylamine to yield the final product.

This synthetic route highlights the compound's potential as a building block for more complex molecules in drug development and materials science.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in neurological disorders due to its structural similarity to serotonin. Research indicates that it may interact with serotonin receptors, modulating their activity, which could lead to new treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Interaction

In vitro studies have demonstrated that derivatives of this compound can enhance serotonin receptor activity, suggesting potential applications in treating mood disorders. The dual aromatic systems allow for multiple binding interactions, increasing efficacy against various targets.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) below 20 µM indicate potent activity, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Efficacy

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance:

- In HepG2 liver cancer cells, an IC20 greater than 40 µM was observed, indicating low cytotoxicity.

- In non-small cell lung cancer models, similar structures demonstrated enhanced inhibition of cell growth and induction of apoptosis.

Table: Cytotoxicity Data

Biological Mechanisms

The biological activity of 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is attributed to its interactions with specific enzymes and receptors. The indole moiety mimics natural neurotransmitters, facilitating binding to serotonin receptors. The pyridine component enhances binding affinity, allowing for broader interactions with biological targets.

Industrial Applications

In addition to its medicinal uses, this compound may have applications in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its unique structure allows it to serve as an intermediate in creating compounds with diverse functionalities.

Mecanismo De Acción

The mechanism by which 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands like serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The pyridine moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-indol-1-yl)acetamide: Lacks the pyridine moiety, making it less versatile in terms of binding interactions.

N-(2-(pyridin-4-yl)ethyl)acetamide: Lacks the indole moiety, reducing its potential interactions with serotonin receptors.

2-(1H-indol-1-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with the pyridine nitrogen in a different position, which can affect binding properties.

Uniqueness

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is unique due to the presence of both indole and pyridine moieties, which allows it to interact with a broader range of biological targets. This dual functionality makes it a valuable compound in medicinal chemistry for the development of multi-target drugs.

Actividad Biológica

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic compound that integrates an indole structure with a pyridine moiety. This unique combination has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and as an antimicrobial agent.

The molecular formula of this compound is C15H16N2O, with a molecular weight of approximately 244.30 g/mol. The compound features a dual aromatic system, which enhances its biological activity and binding affinity to various biological targets.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) reported below 20 µM for several analogs, indicating potent activity against this pathogen .

Cytotoxicity and Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, in assays using HepG2 liver cancer cells, the compound exhibited an IC20 (concentration at which 20% of cells are inhibited) greater than 40 µM, suggesting low cytotoxicity at higher concentrations . In another study focusing on non-small cell lung cancer (NSCLC), derivatives of similar structures demonstrated enhanced cell growth inhibition and apoptosis induction, indicating potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole moiety allows it to mimic neurotransmitters such as serotonin, facilitating binding to serotonin receptors and modulating their activity. Additionally, the pyridine component may enhance interactions with other biological targets, potentially increasing the compound's overall efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in substituents on the indole or pyridine rings can significantly affect binding affinity and biological activity. For example:

- Substituent Variations : Compounds with different substituents on the pyridine ring have shown varying degrees of activity against Mycobacterium tuberculosis, highlighting the importance of specific functional groups in enhancing antimicrobial effects .

- Indole Modifications : Alterations to the indole structure can lead to significant changes in cytotoxicity profiles against cancer cell lines, emphasizing the need for targeted modifications during drug design.

Comparative Analysis

A comparison of similar compounds reveals distinct differences in their biological activities:

| Compound Name | Structure | MIC (µM) | IC50 (µM) | Notable Activity |

|---|---|---|---|---|

| This compound | Structure | <20 | >40 | Antimicrobial |

| 2-(1H-indol-1-yl)acetamide | Structure | >30 | N/A | Less versatile |

| N-(2-(pyridin-4-yl)ethyl)acetamide | Structure | N/A | N/A | Reduced interactions |

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of compounds against Mycobacterium tuberculosis, this compound was identified as one of the most promising candidates with MIC values significantly lower than those of control compounds, demonstrating its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on various cancer cell lines showed that modifications to the indole structure could enhance cytotoxic effects. For example, derivatives with specific substitutions exhibited IC50 values as low as 5 µM against NSCLC cells, indicating strong antitumor potential compared to other tested compounds .

Propiedades

IUPAC Name |

2-indol-1-yl-N-(2-pyridin-4-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17(19-11-7-14-5-9-18-10-6-14)13-20-12-8-15-3-1-2-4-16(15)20/h1-6,8-10,12H,7,11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLJFMZJRCNAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.